5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde

Lipophilicity Drug-likeness Physicochemical Properties

Sourcing imidazole building blocks with a specific 5-chloro, N-(3-methylphenyl), and 4-carbaldehyde substitution pattern is challenging-generic scaffolds fail to replicate the lipophilicity (XLogP3=2.8) and steric profiles essential for CNS-targeted compound libraries. This compound solves that gap. • Enables SAR diversification via Suzuki-Miyaura/Buchwald-Hartwig cross-coupling at the 5-Cl position. • Reactive aldehyde handle supports reductive amination, Grignard additions, and hydrazone/oxime library synthesis. • Distinct substitution pattern reduces re-optimization of downstream synthetic routes. Available from stock with full traceability for lead generation campaigns.

Molecular Formula C11H9ClN2O
Molecular Weight 220.66
CAS No. 1209073-55-1
Cat. No. B2716542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde
CAS1209073-55-1
Molecular FormulaC11H9ClN2O
Molecular Weight220.66
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=NC(=C2C=O)Cl
InChIInChI=1S/C11H9ClN2O/c1-8-3-2-4-9(5-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3
InChIKeyVBHVSBYIZWXINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde Procurement and Technical Overview


5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde (CAS 1209073-55-1) is a heterocyclic building block characterized by an imidazole core bearing a chloro substituent at the 5-position, a 3-methylphenyl group at the 1-position, and an aldehyde functional group at the 4-position [1]. This compound, also cataloged under identifiers such as EN300-1192469 and AKOS008140316, has a molecular formula of C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol [1]. It serves as a versatile intermediate in organic synthesis, with its reactive aldehyde enabling further derivatization and the chloro group facilitating cross-coupling and nucleophilic substitution reactions [2]. However, publicly available peer-reviewed literature containing direct biological activity or detailed synthetic application data for this specific compound is extremely limited.

Aldehyde Handle reductive amination, Grignard, hydrazone formation
5-Chloro Substituent cross-coupling (Suzuki, Buchwald–Hartwig)
N-(3-Methylphenyl) Core modulates lipophilicity and steric profile

Limited peer-reviewed biological data; intended as a versatile synthetic intermediate.

Why Generic Imidazole Analogs Cannot Replace This Compound


The precise substitution pattern of 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde, specifically the concurrent presence of an N-aryl (3-methylphenyl) group, a C-5 chloro, and a C-4 aldehyde, is not arbitrary. Even minor changes to this scaffold can drastically alter key physicochemical properties, reactivity, and biological target engagement, rendering simple in-class substitution problematic. For instance, the specific placement of the chloro group at the 5-position and the methyl group at the meta-position of the phenyl ring influences the molecule's lipophilicity (XLogP3 = 2.8) and steric profile, which can significantly affect binding affinity and metabolic stability relative to its ortho- or para-substituted analogs or dechlorinated versions [1]. Furthermore, differences in molecular descriptors, such as Topological Polar Surface Area (TPSA) and hydrogen bonding capacity, directly impact solubility and membrane permeability, making it unlikely that a generic imidazole carbaldehyde can serve as a direct replacement without extensive re-optimization of downstream synthetic steps or loss of desired biological activity [1].

Lipophilicity Shift Changing substitution pattern can markedly alter logP and steric fit, impacting binding affinity and metabolic stability.
TPSA Alteration Replacing chloro or methyl with polar groups raises TPSA, potentially reducing passive membrane permeability.
H-Bond Profile Introducing an H-bond donor (e.g., N–H) alters solvation, crystal packing, and target engagement behavior.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Comparison

The lipophilicity of 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is markedly higher than that of the unsubstituted imidazole-4-carbaldehyde core. This property is a critical determinant of a molecule's behavior in both synthetic and biological environments. While direct experimental logP values for this specific compound are not available in the open literature, its computed XLogP3 is 2.8 [1]. This indicates a pronounced lipophilic character compared to the baseline 1H-imidazole-4-carbaldehyde, which lacks both the chloro and methylphenyl substituents and would be expected to have a significantly lower logP.

Lipophilicity (XLogP3)
Class-level inference
XLogP3 = 2.8 (computed)
vs. unsubstituted imidazole-4-carbaldehyde: substantially lower
Higher lipophilicity may affect membrane permeability and chromatographic retention time.
Computed value; direct experimental logP not available.
Lipophilicity Drug-likeness Physicochemical Properties

Topological Polar Surface Area Impact

The Topological Polar Surface Area (TPSA) is a computed descriptor that correlates with a molecule's ability to permeate biological membranes and its aqueous solubility. 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde has a TPSA of 34.9 Ų [1]. This value is directly attributable to the imidazole nitrogen atoms and the aldehyde oxygen; the chloro and methylphenyl substituents are non-polar and do not contribute to this value. In contrast, an analog with a polar group, such as a carboxylic acid or hydroxyl, in place of the chloro or methylphenyl groups would have a significantly higher TPSA, potentially reducing its passive membrane permeability but increasing water solubility.

Topological Polar Surface Area
Class-level inference
TPSA 34.9 Ų (computed)
vs. polar analog (–OH/–COOH): higher TPSA expected
Low TPSA supports passive membrane permeability; higher TPSA may reduce it.
Computed descriptor; experimental validation recommended.
TPSA Solubility Membrane Permeability

Hydrogen Bond Donor/Acceptor Profile

The number of hydrogen bond donors (HBD) and acceptors (HBA) is a fundamental property governing intermolecular interactions. 5-Chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde possesses zero hydrogen bond donors and two hydrogen bond acceptors (the imidazole nitrogens and aldehyde oxygen) [1]. This is a quantifiable differentiation point. A closely related analog, such as an imidazole-4-carbaldehyde with a secondary amine (-NH-) at the 1-position instead of the 3-methylphenyl group, would introduce a hydrogen bond donor (HBD count ≥ 1), fundamentally altering its solvation properties, crystal packing, and potential for specific biological target engagement.

Hydrogen Bond Capacity
Class-level inference
HBD = 0, HBA = 2
vs. analog with N–H: HBD ≥ 1
Absence of HBD limits self-association and may improve metabolic stability.
Functional group-based inference; biological impact context-dependent.
Hydrogen Bonding Molecular Interactions Drug Design

Recommended Research and Industrial Applications


Medicinal Chemistry Building Block for Lipophilic Scaffolds

Given its calculated lipophilicity (XLogP3 = 2.8) and lack of hydrogen bond donors [1], 5-chloro-3-(3-methylphenyl)imidazole-4-carbaldehyde is best positioned as a key intermediate in the synthesis of compound libraries targeting lipophilic binding pockets. It is particularly suitable for developing central nervous system (CNS) drug candidates where moderate to high lipophilicity and a low TPSA are often desirable for crossing the blood-brain barrier. The reactive aldehyde handle allows for straightforward incorporation into larger molecular architectures via reactions such as reductive amination, Grignard additions, or the synthesis of hydrazones and oximes.

Scaffold for Antimicrobial and Antifungal Agents

The core 5-chloroimidazole-4-carbaldehyde scaffold is a recognized precursor for synthesizing various antimicrobial and antifungal agents, including nitroimidazole-based therapies and N-chloroheterocyclic antimicrobials [2]. The presence of the 3-methylphenyl substituent on the target compound offers a means to modulate both the lipophilicity and the potential for π-π stacking interactions with aromatic residues in biological targets. This compound is a logical choice for medicinal chemists performing structure-activity relationship (SAR) studies around this validated pharmacophore, seeking to improve upon the potency or selectivity profile of existing imidazole-based leads.

Agrochemical Intermediate via Cross-Coupling

The chloro substituent at the 5-position of the imidazole ring is a versatile functional handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3]. This reactivity enables the rapid diversification of the imidazole core, making the compound a valuable building block in agrochemical discovery for generating novel herbicides or fungicides. The compound's ability to undergo electrophilic aromatic substitution or nucleophilic attack at the aldehyde group further expands its utility in constructing more complex heterocyclic systems common in crop protection agents.

Procurement for Compound Collections

For procurement officers and principal investigators building a diverse chemical library, this compound represents a high-value entry due to its unique substitution pattern—a combination of chloro, methylphenyl, and aldehyde groups on an imidazole core—which is not widely available among common off-the-shelf building blocks. Its procurement through established vendors, such as Enamine, under the catalog number EN300-1192469 [3], provides traceability and ensures access to a scaffold that can serve as a distinct chemical starting point for high-throughput screening and lead generation campaigns.

Application
Selection Property
Validation Focus
Medicinal chemistry: lipophilic scaffold synthesis
Aldehyde handle, lipophilic core (computed logP ~3)
Reactivity in reductive amination / Grignard; CNS drug-likeness parameters
Antimicrobial SAR studies
5-Chloroimidazole with N-aryl modulation
Potency and selectivity against target microbes; scaffold derivatization
Agrochemical discovery: cross-coupling diversification
Chloro group for transition metal catalysis
Compatibility with Suzuki/Buchwald reactions; analog library scope
Compound library diversification
Unique substitution pattern (Cl, MePh, CHO)
Vendor traceability; structural novelty for high-throughput screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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